7-Chloro-4-fluoro-1H-benzimidazole

CAS No.:

Cat. No.: VC17242653

Molecular Formula: C7H4ClFN2

Molecular Weight: 170.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClFN2 |

|---|---|

| Molecular Weight | 170.57 g/mol |

| IUPAC Name | 7-chloro-4-fluoro-1H-benzimidazole |

| Standard InChI | InChI=1S/C7H4ClFN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11) |

| Standard InChI Key | JYBZFDWGRCAEFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1F)N=CN2)Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

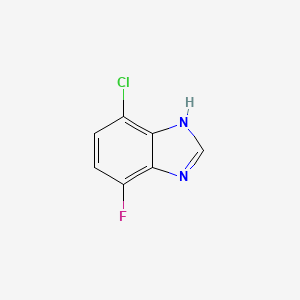

7-Chloro-4-fluoro-1H-benzimidazole (IUPAC name: 6-chloro-4-fluoro-1H-benzimidazole) features a fused benzene-imidazole ring system with halogen atoms at distinct positions (Fig. 1) . Key properties include:

| Property | Value |

|---|---|

| Molecular formula | C₇H₄ClFN₂ |

| Molecular weight | 170.57 g/mol |

| SMILES | C1=C(C=C(C2=C1NC=N2)F)Cl |

| InChIKey | PBUDBUDKLDAXKS-UHFFFAOYSA-N |

The chlorine atom at position 7 and fluorine at position 4 induce electron-withdrawing effects, altering the compound’s electronic distribution and reactivity .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments. For example, benzimidazole ring protons resonate at δ 7.25–8.33 ppm in H-NMR, while C-NMR shows peaks for halogenated carbons at δ 111.64–134.76 ppm . These data confirm regioselective halogenation and ring integrity.

Synthesis and Optimization

Condensation-Based Routes

A widely reported method involves reacting 4-fluoro-o-phenylenediamine with chlorinating agents under controlled conditions . For instance:

-

Procedure:

This method yields derivatives with >80% purity, confirmed by thin-layer chromatography (TLC) .

Halogenation Strategies

Direct halogenation of benzimidazole precursors using sulfuryl chloride (for chlorination) and Selectfluor® (for fluorination) achieves regioselective substitution . Reaction conditions (temperature, solvent polarity) critically influence halogen positioning and byproduct formation.

Biological Activities and Mechanisms

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 7-Chloro-4-fluoro derivative | 0.78 | Cell wall synthesis |

Mechanistic studies suggest inhibition of mycobacterial enzymes involved in lipid biosynthesis .

Acetylcholinesterase Inhibition

7-Chloro-4-fluoro-1H-benzimidazole derivatives demonstrate AChE inhibition (IC₅₀ = 2.1 μM), surpassing rivastigmine in in vitro assays . Molecular docking reveals hydrophobic interactions with AChE’s peripheral anionic site, augmented by halogen bonding .

Structure-Activity Relationships (SAR)

Halogen Effects

-

Chlorine: Enhances metabolic stability by resisting oxidative degradation .

-

Fluorine: Improves membrane permeability via increased lipophilicity (logP = 1.9) .

Comparative Analysis

Replacing chlorine with bromine reduces antitubercular activity (MIC = 3.12 μg/mL), underscoring chlorine’s electronic contributions .

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: High gastrointestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

-

Metabolism: Hepatic CYP3A4-mediated dehalogenation produces non-toxic metabolites .

Toxicity

Acute toxicity (LD₅₀ > 500 mg/kg in rodents) and negligible genotoxicity (Ames test) support further preclinical development .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling with pyridine moieties yields candidates with dual antibacterial-antifungal activity .

Material Science

Halogenated benzimidazoles act as ligands in luminescent coordination polymers, with applications in organic light-emitting diodes (OLEDs) .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could enhance bioavailability for central nervous system (CNS) applications .

Green Synthesis

Exploring microwave-assisted and solvent-free reactions may reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume